molecular formula C25H21Cl2N5O2S B11970458 N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11970458
M. Wt: 526.4 g/mol
InChI Key: YFQFMVFVNQNLQF-RWPZCVJISA-N
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Description

N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a triazole ring, a dichlorophenyl group, and an ethoxyphenyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Condensation: It can also undergo condensation reactions to form larger molecules.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with similar compounds such as:

These comparisons highlight the unique features and potential advantages of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide in various applications.

Properties

Molecular Formula

C25H21Cl2N5O2S

Molecular Weight

526.4 g/mol

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21Cl2N5O2S/c1-2-34-20-11-9-19(10-12-20)32-24(18-6-4-3-5-7-18)30-31-25(32)35-16-23(33)29-28-15-17-8-13-21(26)22(27)14-17/h3-15H,2,16H2,1H3,(H,29,33)/b28-15+

InChI Key

YFQFMVFVNQNLQF-RWPZCVJISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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